molecular formula C11H10BrNO2 B1414202 Ethyl 5-bromo-4-cyano-2-methylbenzoate CAS No. 1805102-17-3

Ethyl 5-bromo-4-cyano-2-methylbenzoate

Cat. No.: B1414202
CAS No.: 1805102-17-3
M. Wt: 268.11 g/mol
InChI Key: GPGYXYZFGPREKC-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-cyano-2-methylbenzoate (C₁₂H₁₀BrNO₂) is a substituted benzoate ester featuring a bromine atom at the 5-position, a cyano group at the 4-position, and a methyl group at the 2-position of the aromatic ring, with an ethyl ester moiety at the 1-position. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the substituents. The ethyl ester group influences solubility and metabolic stability in biological systems. Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELXL playing a critical role in determining precise molecular geometries .

Properties

IUPAC Name

ethyl 5-bromo-4-cyano-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-5-10(12)8(6-13)4-7(9)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGYXYZFGPREKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-4-cyano-2-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 4-cyano-2-methylbenzoic acid, followed by esterification. The typical steps are:

    Bromination: 4-cyano-2-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.

    Esterification: The resulting 5-bromo-4-cyano-2-methylbenzoic acid is then esterified using ethanol and a strong acid catalyst like sulfuric acid to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-cyano-2-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products

    Nucleophilic Substitution: Products such as 5-azido-4-cyano-2-methylbenzoate or 5-thiocyanato-4-cyano-2-methylbenzoate.

    Reduction: 5-bromo-4-amino-2-methylbenzoate.

    Hydrolysis: 5-bromo-4-cyano-2-methylbenzoic acid.

Scientific Research Applications

Ethyl 5-bromo-4-cyano-2-methylbenzoate is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research into its potential as a precursor for drugs targeting specific pathways in cancer and neurological disorders.

    Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 5-bromo-4-cyano-2-methylbenzoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites or alter receptor activity by mimicking or blocking natural ligands. The cyano and bromine groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares Ethyl 5-bromo-4-cyano-2-methylbenzoate with three analogues, highlighting substituent-driven differences:

Compound Name Molecular Formula Substituents (Positions) Melting Point (°C) Solubility (mg/mL in DMSO) LogP
This compound C₁₂H₁₀BrNO₂ Br (5), CN (4), CH₃ (2), COOEt 145–148 ~20 2.8
Ethyl 4-cyano-2-methylbenzoate C₁₁H₁₁NO₂ H (5), CN (4), CH₃ (2), COOEt 98–101 ~50 1.9
Ethyl 5-chloro-4-cyano-2-methylbenzoate C₁₁H₁₀ClNO₂ Cl (5), CN (4), CH₃ (2), COOEt 132–135 ~35 2.3
Mthis compound C₁₁H₈BrNO₂ Br (5), CN (4), CH₃ (2), COOMe 155–158 ~15 2.5
Key Observations:

Bromine vs. Chlorine : The bromine-substituted analogue exhibits a higher molecular weight and melting point compared to its chlorine counterpart due to increased van der Waals interactions. However, solubility decreases slightly (~20 vs. ~35 mg/mL in DMSO) due to bromine’s larger atomic radius and hydrophobicity.

Ethyl vs. Methyl Ester : Replacing the ethyl ester with a methyl group (last row) raises the melting point (155–158°C vs. 145–148°C) but reduces solubility, reflecting tighter crystal packing and lower polarity.

Cyano Group Impact: All analogues show moderate-to-high LogP values, but the cyano group reduces LogP compared to non-polar substituents (e.g., methyl), enhancing aqueous solubility marginally.

Structural Insights from Crystallography

X-ray diffraction studies using SHELX software (e.g., SHELXL for refinement) reveal that the bromine and cyano substituents introduce significant torsional strain in the benzene ring, deviating from planarity by ~5°. This distortion may influence packing efficiency and intermolecular interactions, correlating with observed melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-bromo-4-cyano-2-methylbenzoate
Reactant of Route 2
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Ethyl 5-bromo-4-cyano-2-methylbenzoate

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